(2-Etoxi-3-fluoropiridin-4-il)ácido borónico

Descripción general

Descripción

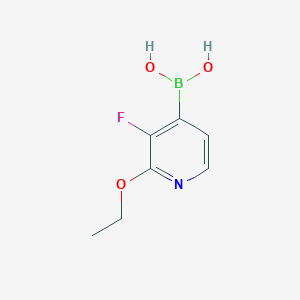

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a boronic acid moiety attached to a pyridine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Aplicaciones Científicas De Investigación

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some key applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body, often serving as inhibitors .

Mode of Action

Boronic acids are typically involved in the formation of covalent bonds with their targets, leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3264±520 °C and a density of 128±01 g/cm3 .

Result of Action

The effects of boronic acids generally depend on their specific targets and the nature of their interaction .

Análisis Bioquímico

Biochemical Properties

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is facilitated by palladium catalysts and involves the formation of carbon-carbon bonds between organoboron compounds and organic halides. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the formation of transient complexes with palladium, which facilitates the transfer of organic groups from boron to palladium .

Molecular Mechanism

At the molecular level, (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid exerts its effects through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, which undergoes transmetalation to transfer the organic group from boron to palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The compound’s interactions with palladium and other biomolecules are crucial for its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid are important considerations. The compound is generally stable when stored at low temperatures, such as in a freezer. Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound retains its activity for extended periods under proper storage conditions .

Dosage Effects in Animal Models

The effects of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and alterations in metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can influence metabolic flux and the levels of various metabolites. The compound’s role in these pathways is crucial for its application in organic synthesis and biochemical research .

Transport and Distribution

Within cells and tissues, (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The activity and function of the compound are closely linked to its localization within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid typically involves the reaction of 2-ethoxy-3-fluoropyridine with a boron-containing reagent. One common method is the borylation of 2-ethoxy-3-fluoropyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Comparación Con Compuestos Similares

Similar Compounds

(2-Ethoxy-4-pyridinyl)boronic acid: Similar structure but lacks the fluorine atom.

(2-Fluoro-4-pyridinyl)boronic acid: Similar structure but lacks the ethoxy group.

(3-Fluoro-4-pyridinyl)boronic acid: Similar structure but lacks the ethoxy group and has the fluorine atom in a different position.

Uniqueness

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring. This combination of functional groups can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in organic synthesis.

Actividad Biológica

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a boronic acid, a class of compounds that have demonstrated a variety of pharmacological effects, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Target Interactions

Boronic acids, including (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid, typically interact with enzymes and receptors in biological systems. They often act as inhibitors by forming covalent bonds with their targets. This interaction can lead to the modulation of enzymatic activity, which is crucial for various biochemical pathways.

Biochemical Pathways

The compound is particularly noted for its involvement in the Suzuki-Miyaura cross-coupling reaction, which is essential in organic synthesis for forming carbon-carbon bonds. This reaction is facilitated by palladium catalysts and highlights the compound's utility in synthesizing complex organic molecules .

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties. For example, (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid has been studied for its potential use in combination therapies for various cancers. A relevant study explored its efficacy when combined with bortezomib in treating aggressive lymphomas, demonstrating a potential to overcome drug resistance associated with pro-apoptotic proteins .

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral properties. In vitro studies have shown that certain derivatives exhibit significant activity against various bacterial strains and viruses. The specific impact of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid on microbial pathogens remains an area for further exploration but aligns with the broader trend observed in boronic acid derivatives .

Animal Model Studies

Dosage effects observed in animal models suggest that (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid is generally well-tolerated at low doses. However, higher doses can lead to adverse effects, including toxicity and metabolic disruptions. Studies indicate that there exists a threshold dosage range where the compound remains effective without significant harm.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2-Ethoxy-4-pyridinyl)boronic acid | Lacks fluorine atom | Similar reactivity but different selectivity |

| (2-Fluoro-4-pyridinyl)boronic acid | Lacks ethoxy group | Different solubility and reactivity profile |

| (3-Fluoro-4-pyridinyl)boronic acid | Fluorine atom in different position | Alters interaction dynamics in cross-coupling reactions |

The presence of both an ethoxy group and a fluorine atom on the pyridine ring makes (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid unique among its analogs. This structural configuration can influence its reactivity and selectivity in chemical reactions, enhancing its value as a synthetic tool .

Case Studies

- Combination Therapy in Lymphoma : A study examined the efficacy of (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid in combination with bortezomib to treat advanced lymphomas. The results indicated improved outcomes compared to monotherapy approaches, suggesting potential clinical applications in oncology .

- Antimicrobial Studies : In another investigation, various boronic acid derivatives were screened for antibacterial activity against common pathogens such as S. aureus and E. coli. While specific results for (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid were not detailed, the general trend showed promising antimicrobial effects among similar compounds .

Propiedades

IUPAC Name |

(2-ethoxy-3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBKNBCPYSLQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246632-51-7 | |

| Record name | (2-ethoxy-3-fluoropyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.